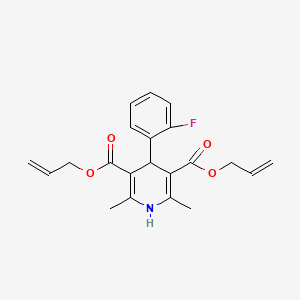
diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C21H22FNO4. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl and diallyl groups
Preparation Methods
The synthesis of Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, starting with the preparation of the core pyridine structure. One common synthetic route includes the following steps:
Formation of the Pyridine Core: : The pyridine ring is constructed using a multi-step reaction involving the condensation of appropriate precursors such as 2-fluorobenzaldehyde and acetone in the presence of a base.
Introduction of Substituents: : The diallyl groups are introduced through a substitution reaction, where the pyridine core is reacted with allyl chloride under specific conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as hydroxylated or aminated compounds.
Substitution: : Substitution reactions at various positions on the pyridine ring can introduce different functional groups, altering the compound's properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are diverse and depend on the specific conditions employed.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms involving pyridine derivatives.
Biology: : The compound has been investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: : Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific diseases.
Industry: : Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
When compared to similar compounds, Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique structure and properties. Similar compounds include other pyridine derivatives and fluorophenyl-containing molecules. These compounds may share some similarities in reactivity and applications but differ in their specific substituents and functional groups, leading to different biological and chemical behaviors.
Properties
IUPAC Name |
bis(prop-2-enyl) 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c1-5-11-26-20(24)17-13(3)23-14(4)18(21(25)27-12-6-2)19(17)15-9-7-8-10-16(15)22/h5-10,19,23H,1-2,11-12H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMPAYDHMLCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CC=C2F)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














